(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE
Description
Significance of Organophosphorus Compounds in Modern Chemical Synthesis
The field of organophosphorus chemistry, which studies organic compounds containing phosphorus, is an extensive and continuously evolving area of research. longdom.org These compounds are integral to numerous scientific and industrial domains, including medicinal, agricultural, and industrial chemistry, owing to their distinct physical and biological properties. longdom.org The versatility of phosphorus, with its variable oxidation states and coordination numbers, allows for the synthesis of a vast array of structures with diverse applications. longdom.orgwikipedia.org
The journey of phosphorus chemistry began with the discovery of the element phosphorus in 1669 by the German alchemist Hennig Brandt in Hamburg. rsc.orgbritannica.comchemicool.com In his quest for the philosopher's stone, Brandt heated the residue from evaporated urine and distilled a white, waxy substance that glowed in the dark. rsc.orgsciencehistory.org He named it "phosphorus," derived from the Greek words 'phôs' (light) and 'phoros' (bearer). researchgate.net This discovery, initially shrouded in secrecy, fascinated natural philosophers like Robert Boyle and was eventually recognized as a new element by Antoine Lavoisier a century later. sciencehistory.orgresearchgate.net
For over a century, urine remained the primary source of phosphorus. rsc.org Subsequently, it was discovered that bone was a richer source, which could be treated with acid to form phosphoric acid, a precursor to elemental phosphorus. britannica.com The modern era of phosphorus production began in the late 1800s with the development of an electric furnace method to extract the element from phosphate (B84403) rock, which remains the principal industrial method today. britannica.com The initial applications of phosphorus were often incendiary, used in warfare for tracer bullets and fire bombs. rsc.org However, its role expanded dramatically with the development of organophosphorus chemistry, leading to vital applications in agriculture and synthesis. longdom.orgwikipedia.org
Phosphonium (B103445) salts are a prominent class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. wikipedia.org This structure makes them highly stable yet reactive species, crucial for a variety of chemical transformations. moneidechem.com
One of their most significant applications is as precursors to phosphorus ylides in the Wittig reaction, a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. wikipedia.orgmoneidechem.com The reaction of a phosphonium salt with a strong base generates the ylide, which then reacts with a carbonyl compound to create a carbon-carbon double bond. moneidechem.com
Furthermore, phosphonium salts are widely used as phase-transfer catalysts (PTCs). moneidechem.comtandfonline.com Their ionic nature allows them to transport anionic reagents from an aqueous phase into an organic phase, facilitating reactions between otherwise immiscible reactants. This property is particularly valuable for creating more environmentally benign reaction conditions, often allowing the use of water as a solvent. tandfonline.com
In the realm of materials science and catalysis, phosphonium salts serve as stabilizers for metal nanoparticles, preventing their agglomeration and maintaining their catalytic activity. rsc.orgresearchgate.net They are also employed as catalysts themselves, for instance, in the fixation of carbon dioxide to form cyclic carbonates. rsc.org Their utility extends to being precursors for other ligands and as ionic liquids, highlighting their multifaceted role in modern chemistry. rsc.orgresearchgate.net
Overview of (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE in Academic Research
This compound, with its specific isomeric butyl group, is a member of the alkyltriphenylphosphonium salt family. While much of the literature focuses on the more common n-butyl isomer, the principles of its reactivity and application are analogous. This compound is valued for its role as a reagent and a precursor in various synthetic methodologies.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3968-92-1 scbt.com |
| Molecular Formula | C₂₂H₂₄BrP scbt.comthermofisher.com |
| Molecular Weight | 399.30 g/mol scbt.com |
| Appearance | White crystals or powder thermofisher.com |
| IUPAC Name | (butan-2-yl)triphenylphosphanium bromide thermofisher.com |
The primary utility of this compound in organic synthesis lies in its role as a precursor to a phosphonium ylide for the Wittig reaction. moneidechem.com This reaction is a powerful and widely used method for constructing carbon-carbon double bonds with high regioselectivity. The structure of the butyl group can influence the stereochemical outcome of the olefination reaction.
Like other quaternary phosphonium salts, it can function as a phase-transfer catalyst, enabling reactions between reagents in different phases. moneidechem.comtandfonline.com This is particularly useful in nucleophilic substitution and other reactions involving anionic species.
The compound also serves as a precursor for more complex chemical structures. The bromide anion can be exchanged, and the phosphonium cation can be incorporated into larger molecules or used to stabilize catalytic species. rsc.org Research on related phosphonium salts has shown their effectiveness as stabilizers for palladium nanoparticles used in cross-coupling reactions, suggesting a similar potential application for the (2-butyl) isomer. researchgate.net
The applications of this compound and its analogs extend across several scientific disciplines.
Organic Synthesis : Its fundamental role is in the synthesis of complex organic molecules, particularly alkenes, via the Wittig reaction. moneidechem.com It is also an intermediate in the synthesis of various compounds, including those with potential pharmaceutical and agrochemical applications. moneidechem.comchemicalbook.com
Catalysis : The compound's utility as a phase-transfer catalyst bridges organic synthesis and green chemistry by enabling reactions in aqueous media. tandfonline.com Phosphonium salts are also used as organocatalysts and as ligands or stabilizers in metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of catalytic metal nanoparticles. rsc.orgresearchgate.net Some phosphonium-based systems, like benzyltriphenylphosphonium (B107652) tribromide, have been developed as versatile catalysts for various organic transformations. researchgate.net
Materials Science : Phosphonium salts are integral to the development of new materials. They are used as cross-linking agents in the production of gels and as components of polymer inclusion membranes for metal extraction. rsc.org Their ability to stabilize nanoparticles is crucial for creating new materials with unique electronic and catalytic properties. rsc.orgresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
butan-2-yl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAYXKPYJOYEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3968-92-1 | |
| Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |
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| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyltriphenylphosphonium bromide | |
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| Record name | 3968-92-1 | |
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| Record name | sec-butyltriphenylphosphonium bromide | |
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Synthetic Methodologies and Strategies for 2 Butyl Triphenylphosphonium Bromide
Classical Synthesis Approaches for Phosphonium (B103445) Salts
The traditional and most common method for synthesizing phosphonium salts, including (2-butyl)triphenylphosphonium bromide, is through the direct alkylation of a phosphine (B1218219). youtube.com This approach is valued for its straightforward procedure, which typically results in high-purity crystalline products. youtube.com
Quaternization of Triphenylphosphine (B44618) with Alkyl Halides
The synthesis of this compound is achieved by the quaternization of triphenylphosphine with 2-bromobutane (B33332). chegg.com In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. youtube.commasterorganicchemistry.com This process forms a new carbon-phosphorus bond, resulting in the desired phosphonium salt. youtube.com The reaction is typically conducted by heating the two reactants in a suitable non-polar solvent, such as toluene (B28343) or benzene. youtube.com Upon cooling, the phosphonium salt, being ionic, precipitates out of the solution and can be isolated through filtration. youtube.com
Nucleophilic Substitution (SN2) Reaction Mechanism
The quaternization of triphenylphosphine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. libretexts.org
Key features of the SN2 mechanism for this synthesis include:
Backside Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond (180° away). libretexts.orgmasterorganicchemistry.com
Transition State: A transient trigonal bipyramidal transition state is formed where the phosphorus-carbon bond is partially forming while the carbon-bromine bond is partially breaking. libretexts.orgtotal-synthesis.com
Inversion of Configuration: If the reaction is performed on a chiral carbon center, such as in (S)-2-bromobutane, the SN2 mechanism leads to an inversion of the stereochemical configuration at that center. libretexts.orgmasterorganicchemistry.com The product would be (R)-(1-methylpropyl)triphenylphosphonium bromide.
The rate of the SN2 reaction is dependent on the concentration of both reactants, the alkyl halide and the nucleophile (triphenylphosphine), making it a second-order reaction. libretexts.orgmasterorganicchemistry.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final phosphonium salt product, especially when using less reactive secondary halides. Key parameters that can be adjusted include the choice of solvent, temperature, and reaction time. biomedres.us
For the synthesis of phosphonium salts, various solvents have been employed, including tetrahydrofuran (B95107) (THF), dichloromethane, chloroform, and toluene. biomedres.us The choice of solvent can influence reaction rates and the ease of product isolation. Temperature is another critical factor; heating is often required to drive the reaction to completion, particularly with secondary halides. youtube.com However, excessively high temperatures must be avoided to prevent decomposition. biomedres.us Microwave-assisted synthesis has emerged as an effective method for preparing phosphonium salts, often leading to significantly reduced reaction times and improved yields compared to conventional heating. biomedres.usresearchgate.net For instance, the optimization of benzyltriphenylphosphonium (B107652) bromide synthesis showed that using THF at 60°C for 30 minutes under microwave irradiation provided excellent yields. biomedres.usresearchgate.net
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Solvent | Affects solubility of reactants and reaction rate. biomedres.us | Screening solvents like THF, acetonitrile, or toluene to find the best medium for the specific reactants. biomedres.us |
| Temperature | Higher temperatures increase reaction rates but can also lead to side reactions or decomposition. | Gradual increase to find the optimal balance between reaction speed and product stability. Microwave heating can offer precise temperature control and rapid heating. biomedres.us |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can promote side product formation. | Monitoring the reaction progress using techniques like 31P NMR to determine the point of maximum conversion. orgsyn.org |
| Reactant Ratio | Using a slight excess of one reactant can drive the reaction to completion. | Experimenting with molar equivalents of triphenylphosphine and 2-bromobutane. |
Advanced and Sustainable Synthetic Strategies for Phosphonium Salts
In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for synthesizing phosphonium salts.
Green Chemistry Principles in Phosphonium Salt Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. frontiersin.org For phosphonium salts, this has led to the exploration of alternative reaction media and energy sources.
Recent advancements include:
Visible-Light-Induced Synthesis: A novel strategy for synthesizing certain π-conjugated phosphonium salts uses visible light as an energy source and air as the oxidant. chemrxiv.orgresearchgate.net This method is transition-metal-free and demonstrates high atomic economy. chemrxiv.orgresearchgate.net
Use of Greener Solvents: Polyethylene glycol (PEG) has been investigated as a benign and recyclable solvent for related reactions, such as the synthesis of benzyl (B1604629) phosphonates, avoiding the need for volatile and toxic organic solvents. frontiersin.org
Catalyst-Free and Base-Free Conditions: Some modern protocols for synthesizing functionalized phosphonium salts and their derivatives proceed efficiently without the need for any metal catalyst or base, utilizing readily available starting materials and simplifying reaction conditions. rsc.orgrsc.org
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is considered a green technique as it often leads to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating methods. biomedres.us
These advanced strategies, while not all yet specifically applied to this compound, represent the direction of future synthetic efforts toward more sustainable and efficient production of this important class of compounds.
Electrochemical Approaches for π-Conjugated Phosphonium Salts
Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods by minimizing reagent use and often allowing for milder reaction conditions. The electrochemical approach to phosphonium salt synthesis is based on the anodic oxidation of phosphines.
Research Findings: The mechanism of electrosynthesis typically involves the generation of radical cations (R₃P⁺•) at the anode. researchgate.net These reactive intermediates can then engage with other species in the reaction mixture to form the desired product. For instance, the electrochemical oxidation of tertiary phosphines in the presence of specific nucleophiles can lead to the formation of quasiphosphonium salts. researchgate.net This process is believed to proceed through a diphosphonium intermediate. researchgate.net
A sustainable method for the direct electrochemical phosphonylation of phenothiazine (B1677639) with triphenylphosphine has been demonstrated, producing a C-phosphonium betaine. nih.gov This reaction proceeds in a water/acetonitrile mixture within an undivided cell using simple graphite (B72142) and stainless steel electrodes, highlighting the environmental advantages of avoiding catalysts and harsh reagents. nih.gov While these examples focus on the synthesis of π-conjugated or complex heterocyclic phosphonium salts, the fundamental principle of electrochemically oxidizing a phosphine to a reactive intermediate could be adapted for the synthesis of alkylphosphonium salts. The electrochemical oxidation of triphenylphosphine in the presence of 2-bromobutane could theoretically lead to the formation of this compound, although specific protocols for this direct alkylation are not yet prevalent in the literature.
A new methodology has also been developed for synthesizing phosphonium salts integrated within a π-conjugated system, starting from phosphine oxides. rsc.orgrsc.org This one-step procedure can produce cyclic phosphonium salts with diverse aromatic scaffolds in high yields, often without the need for chromatographic purification. rsc.orgrsc.org
Visible-Light Induced C–H Activation and Cyclization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. uni-regensburg.debath.ac.uk These methods avoid the harsh conditions, sensitive reagents, and expensive transition-metal catalysts often required in classical syntheses. uni-regensburg.de
Research Findings: A versatile method for synthesizing asymmetrical tertiary phosphines and quaternary phosphonium salts has been developed using an inexpensive organic photocatalyst and blue light irradiation. uni-regensburg.de This strategy allows for the alkylation and arylation of primary and secondary phosphines with commercially available organohalides. uni-regensburg.de The reaction proceeds under mild conditions, providing an attractive alternative to methods that require precious metal catalysts like iridium. uni-regensburg.de The synthesis of this compound would fall under this category, reacting triphenylphosphine with 2-bromobutane under visible light and a suitable photocatalyst.
Recent breakthroughs have also occurred in the direct functionalization of saturated C(sp³)–H bonds using visible light. rsc.org Photoinduced ligand-to-metal charge transfer (LMCT) processes using inexpensive metals like iron or copper can generate highly reactive radicals that abstract a hydrogen atom from an alkane. rsc.org The resulting alkyl radical can then be trapped by a phosphine species to form the C–P bond. rsc.org This approach represents a highly innovative route for creating alkylphosphonium salts directly from hydrocarbons, bypassing the need for pre-functionalized alkyl halides.
Furthermore, a strategy for synthesizing π-conjugated phosphonium salts through visible-light-induced cyclization of aryl phosphines has been developed, using air as the oxidant. chemrxiv.org This transition-metal-free reaction is initiated by the visible-light-induced homolysis of the P-H bond in phosphonium salts, demonstrating high chemo-selectivity and atomic economy. chemrxiv.org
Biorefinery Concepts and Bio-Based Solvents for Phosphonium Salt Production
The chemical industry is increasingly focused on minimizing the use of fossil resources and embracing sustainable practices. acs.org Biorefinery concepts, which integrate biomass conversion processes to produce fuels, power, and value-added chemicals, are central to this shift. acs.orgresearchgate.net The production of specialty chemicals like phosphonium salts can be integrated into these concepts by utilizing bio-derived solvents.
Research Findings: A study on the synthesis of ethyltriphenylphosphonium bromide (ETPB), a compound closely related to the target molecule, systematically evaluated the use of bio-based solvents within a biorefinery framework. acs.org The research aimed to enhance yield and process sustainability by optimizing solvent and temperature conditions. acs.org A screening of twelve solvents identified isopropanol (B130326) as the most effective, attributed to its efficient solvation of the ionic transition state during the SN2 reaction between triphenylphosphine and ethyl bromide. acs.org The optimized process achieved a 76.1% yield and demonstrated the potential for cost-effective recycling and reduced environmental impact. acs.org These findings are directly applicable to the synthesis of this compound, where isopropanol or other bio-based alcohols could serve as sustainable reaction media.
| Solvent | Yield (%) | Classification |
|---|---|---|
| Isopropanol | 76.1 | Bio-based |
| Ethanol | 72.5 | Bio-based |
| n-Propanol | 70.2 | Conventional |
| n-Butanol | 68.4 | Bio-based |
| Acetonitrile | 65.0 | Conventional |
| Toluene | 55.0 | Conventional |
Catalytic Synthesis Methods (e.g., Anion-Exchange Resin Catalysis)
The use of heterogeneous catalysts, such as ion-exchange resins, offers significant advantages in chemical synthesis, including simplified product purification, catalyst recyclability, and often milder reaction conditions. researchgate.netacs.org
Research Findings: A patented method details the synthesis of n-butyltriphenylphosphonium bromide using an anion-exchange resin as a catalyst. google.com The process involves reacting triphenylphosphine with n-butyl bromide in an alcohol solvent, such as ethanol, in the presence of the resin. This catalytic method achieves exceptionally high yields (up to 98.3%) and simplifies purification, as the solid resin catalyst is easily removed by filtration. google.com The reaction is carried out at reflux over 20-30 hours. google.com This procedure is directly analogous to the synthesis required for this compound, where 2-bromobutane would be used in place of n-butyl bromide. The anion-exchange resin facilitates the quaternization of the phosphine by the alkyl halide. google.com
| Triphenylphosphine (mol) | n-Butyl Bromide (mol) | Catalyst (201*7 Resin) | Solvent (Ethanol) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 | 5g | 1000mL | 24 | >97 |
| 1 | 0.98 | 5g | 800mL | 22 | 95.9 |
| 1 | 1.02 | 8g | 1100mL | 28 | 98.3 |
Anion-exchange resins can also be employed in a different capacity: to exchange the counter-anion of a pre-formed salt. nih.gov A simple and broad method allows for halide ions in quaternary phosphonium salts to be swapped for a variety of other anions by passing a solution of the salt through a column packed with an anion-exchange resin loaded with the desired new anion. nih.gov This is useful for modifying the properties of the final salt, such as its solubility or stability.
Catalytic Applications of 2 Butyl Triphenylphosphonium Bromide
Role as a Phase Transfer Catalyst (PTC)
(2-Butyl)triphenylphosphonium bromide, a quaternary phosphonium (B103445) salt, is recognized for its role as a phase transfer catalyst (PTC). acs.orgcymitquimica.com This class of catalysts is crucial in facilitating reactions between reactants located in separate immiscible phases, such as an aqueous and an organic layer. acs.orgrsc.orgmdpi.com The fundamental principle of phase transfer catalysis is to transport a reactive species, typically an anion, from one phase (e.g., aqueous) into another (e.g., organic) where the other reactant is soluble, thereby enabling the reaction to proceed. mdpi.comnih.gov The catalyst itself is not consumed but is regenerated to repeatedly transport reactants, making it a catalytic process. mdpi.com Quaternary phosphonium salts, alongside quaternary ammonium (B1175870) salts, are the most common and effective types of phase transfer catalysts. rsc.orgnih.govresearchgate.net The lipophilic nature of the cation, conferred by the organic substituents on the phosphorus atom, allows the entire ion pair (catalyst cation and reactant anion) to be soluble in the organic phase. cymitquimica.comresearchgate.net
Mechanism of Phase Transfer Catalysis by Phosphonium Salts
The mechanism of phase transfer catalysis (PTC) involving phosphonium salts like this compound operates by enabling the transfer of anions between immiscible liquid phases. rsc.orgnih.gov In a typical liquid-liquid PTC system, an inorganic nucleophile (for example, cyanide, hydroxide, or halide) is dissolved in the aqueous phase, while the organic substrate is in a water-immiscible organic solvent. mdpi.comnih.gov Due to their mutual insolubility, no reaction occurs.
The introduction of a catalytic amount of a phosphonium salt (Q⁺X⁻) initiates the catalytic cycle. The mechanism can be described in the following steps:
Anion Exchange: At the interface of the two liquid phases, the phosphonium cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase, forming a new ion pair (Q⁺Y⁻). nih.gov
Phase Transfer: This newly formed ion pair is sufficiently lipophilic (fat-soluble) due to the organic groups attached to the phosphorus atom, allowing it to migrate from the aqueous phase or the interface into the bulk of the organic phase. mdpi.comnih.gov
Reaction in Organic Phase: Once in the organic phase, the anion (Y⁻) is highly reactive, or "naked," as it is poorly solvated compared to its state in the aqueous phase. This activated anion then reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻). nih.gov
Catalyst Regeneration: The phosphonium cation (Q⁺) now paired with the new anion (Z⁻) migrates back to the interface or the aqueous phase to exchange Z⁻ for another reactant anion Y⁻, thus completing the catalytic cycle and allowing the process to repeat. mdpi.com
This mechanism effectively overcomes the phase barrier, allowing reactions to occur at much faster rates and under milder conditions than would otherwise be possible. rsc.orgnih.gov
Advantages of Phosphonium Salts as PTC Agents
Quaternary phosphonium salts offer several distinct advantages as phase transfer catalysts, making them highly valuable in industrial and laboratory synthesis. researchgate.net
High Thermal Stability: Compared to their nitrogen-based counterparts (quaternary ammonium salts), phosphonium salts generally exhibit superior thermal stability. This allows them to be used at higher reaction temperatures, often leading to faster reaction rates without significant degradation of the catalyst. cymitquimica.comresearchgate.net
High Catalytic Efficiency: Phosphonium salts are known for their high catalytic efficiency, enabling significant rate enhancements with only a small amount of catalyst. researchgate.net The bulky and lipophilic nature of the organic groups on the phosphorus atom enhances their solubility in the organic phase, facilitating efficient anion transport. cymitquimica.com
Versatility and Recyclability: These catalysts are versatile and can be applied to a wide range of organic reactions. researchgate.net Furthermore, in many processes, the phosphonium salt catalyst can be recovered and recycled, which reduces costs and minimizes environmental impact. researchgate.net
Suitability for a Range of Reactions: Phosphonium salts have been successfully used in numerous types of reactions, including nucleophilic substitutions, oxidations, reductions, and polymerizations. nih.gov Their stability under various conditions, including in the presence of strong bases, expands their applicability.
Specific Catalytic Applications
While general quaternary phosphonium salts are used in a variety of alkylation reactions under phase-transfer conditions, the most prominently documented application for this compound is in the Wittig reaction. The Wittig reaction is a powerful method for carbon-carbon double bond formation (an olefination reaction), which is a form of C-alkylation. In this process, the phosphonium salt acts as a precursor to a phosphorus ylide.
A specific application is found in the synthesis of fragrance compounds. For instance, this compound (also known as sec-butyltriphenylphosphonium bromide) is used to synthesize isomers of 4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran, a compound with a rosy, floral odor. researchgate.net In this synthesis, the phosphonium salt is first deprotonated with a strong base to form the corresponding ylide. This ylide then reacts with an aldehyde to produce the target alkene.
Below is a data table summarizing the reaction conditions for this specific Wittig reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| sec-Butyltriphenylphosphonium bromide | 4-Methyltetrahydro-2H-pyran-2-carbaldehyde | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |
Table 1: Reaction conditions for the Wittig reaction using sec-butyltriphenylphosphonium bromide. researchgate.net
Asymmetric phase-transfer catalysis is a powerful strategy for the synthesis of chiral molecules. rsc.orgmdpi.comnih.gov This field heavily relies on the design of chiral, non-racemic catalysts, typically chiral quaternary ammonium or phosphonium salts. rsc.orgnih.gov These catalysts create a chiral environment during the reaction, enabling the formation of one enantiomer of the product in excess. Chiral phosphonium salts have been successfully employed as catalysts in asymmetric Michael additions and Mannich reactions. mdpi.comnih.gov The development of bifunctional phosphonium salt catalysts, which contain a hydrogen-bond-donating group in addition to the chiral cationic center, has been particularly effective in achieving high enantioselectivity in these transformations. mdpi.com
However, the chirality in this compound resides in the sec-butyl group, which is a simple, non-functionalized alkyl chain. While technically a chiral center is present, there is a lack of specific research in the published literature detailing the use of this compound as a catalyst for asymmetric amination or Michael/Mannich reactions. The development of effective chiral phosphonium salt catalysts has generally focused on more complex structures, often derived from binaphthyl scaffolds, amino acids, or cinchona alkaloids, which provide a more defined and rigid chiral pocket to induce high stereoselectivity. rsc.orgnih.gov
Phase-transfer catalysis can also be applied to cycloaddition reactions, where the catalyst facilitates the formation of cyclic compounds from two or more unsaturated molecules. The use of chiral phase-transfer catalysts, including phosphonium salts, has been explored to achieve enantioselective cycloadditions. mdpi.com This approach is attractive due to its operational simplicity and environmentally benign conditions. rsc.org
Despite the potential for phosphonium salts in this area, there is currently no specific information available in the scientific literature on the application of this compound as a catalyst for cycloaddition reactions. Research in asymmetric phase-transfer-catalyzed cycloadditions has primarily utilized more structurally sophisticated chiral catalysts to achieve high levels of stereocontrol. mdpi.com
Nucleophilic Displacement Reactions
Quaternary phosphonium salts are effective phase-transfer catalysts (PTCs) for a variety of nucleophilic displacement reactions. In these reactions, the phosphonium salt facilitates the transfer of a nucleophile from an aqueous or solid phase into an organic phase where the reaction with an electrophilic substrate occurs. This process enhances reaction rates and allows for reactions to proceed under milder conditions. The catalytic cycle involves the exchange of the phosphonium salt's counter-ion for the nucleophile, transport of the ion pair into the organic phase, the nucleophilic substitution reaction, and subsequent regeneration of the catalyst.
While specific studies focusing solely on this compound as a phase-transfer catalyst in nucleophilic displacement reactions are not extensively documented in prominent literature, the catalytic activity of its isomers and other tetra-substituted phosphonium salts is well-established. For instance, butyltriphenylphosphonium bromide has been demonstrated to be an effective catalyst in the synthesis of ethers and esters via nucleophilic substitution pathways. The general mechanism for a phosphonium salt-catalyzed nucleophilic substitution is depicted below:
General Mechanism of Phase-Transfer Catalyzed Nucleophilic Substitution:
Step 1: Ion Exchange The phosphonium salt, [R'R₃P]⁺X⁻, present in the organic phase, exchanges its anion (X⁻) with the nucleophile (Nu⁻) from the aqueous or solid phase at the interface. [R'R₃P]⁺X⁻(org) + M⁺Nu⁻(aq/solid) ⇌ [R'R₃P]⁺Nu⁻(org) + M⁺X⁻(aq/solid)
Step 2: Nucleophilic Attack The phosphonium-nucleophile ion pair, [R'R₃P]⁺Nu⁻, in the organic phase reacts with the substrate (R''-Y) to form the desired product (R''-Nu). [R'R₃P]⁺Nu⁻(org) + R''-Y(org) → R''-Nu(org) + [R'R₃P]⁺Y⁻(org)
Step 3: Catalyst Regeneration The resulting phosphonium salt with the leaving group as the counter-ion, [R'R₃P]⁺Y⁻, returns to the interface to exchange Y⁻ for another Nu⁻, thus completing the catalytic cycle.
The lipophilicity of the cation is a crucial factor in its effectiveness as a phase-transfer catalyst. The presence of the three phenyl groups and the butyl group in this compound provides significant lipophilicity, suggesting its potential as an effective phase-transfer catalyst in nucleophilic displacement reactions.
A study on the ultrasound-assisted oxidative desulfurization process utilized butyltriphenylphosphonium bromide as a phase transfer catalyst and extractant. mdpi.com The results indicated a 75.23% conversion within 30 minutes of irradiation time at 50 °C. mdpi.com
| Catalyst | Reaction | Conditions | Conversion (%) | Reference |
| Butyltriphenylphosphonium bromide | Oxidative Desulfurization | Ultrasound, 50 °C, 30 min | 75.23 | mdpi.com |
Other Catalytic Roles in Organic Synthesis
Beyond phase-transfer catalysis in simple nucleophilic substitutions, this compound and related phosphonium salts play other significant catalytic roles in organic synthesis.
Ionic Nucleophilic Catalysis (e.g., Primary Hydroxyl Group Selective Acylation)
Quaternary phosphonium salts can act as precursors to catalytically active species in reactions such as the selective acylation of primary hydroxyl groups in the presence of secondary ones. While direct catalysis by the phosphonium salt itself is one possibility, a more nuanced role involves its conversion to a phosphonium ylide, which then acts as the true catalytic species.
A study by Ohkuma and Hattori demonstrated that a carbonyl-stabilized phosphonium ylide can serve as an effective ionic nucleophilic catalyst for the selective acylation of primary alcohols. researchgate.net The phosphonium ylide is generated from its corresponding phosphonium bromide salt by treatment with a base. researchgate.netrsc.org This ylide then activates an acid anhydride (B1165640), leading to a highly reactive acylphosphonium species, which selectively acylates the primary hydroxyl group of a diol.
Proposed Catalytic Cycle for Selective Acylation:
Catalyst Activation: The phosphonium bromide salt is deprotonated by a base to form the corresponding phosphonium ylide.
Acylphosphonium Intermediate Formation: The phosphonium ylide attacks the acid anhydride to form an acylphosphonium intermediate.
Selective Acylation: The less sterically hindered primary hydroxyl group of the diol attacks the activated acyl group of the intermediate, leading to the mono-acylated product.
Catalyst Regeneration: The catalyst is regenerated, ready to start a new cycle.
Although this study did not specifically use this compound, the principle illustrates how it could serve as a precursor to a catalytically active ylide for such selective transformations. The choice of the alkyl group on the phosphonium salt can influence the properties and reactivity of the resulting ylide.
Precursor for Advanced Catalytic Systems
This compound is a well-established precursor for the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of alkenes. google.comrsc.org The phosphonium salt is treated with a strong base to generate the ylide in situ, which then reacts with an aldehyde or ketone. This transformation, while often considered a stoichiometric reaction, can be viewed as the application of the phosphonium salt as a precursor to the active species in a catalytic cycle that generates the alkene.
A recent study detailed the synthesis of sec-butyltriphenylphosphonium bromide and its subsequent use in a Wittig olefination reaction to produce an intermediate for the synthesis of carbazoquinone alkaloids. google.comnih.gov The ylide was generated in situ using n-butyllithium as the base. google.comnih.gov
| Phosphonium Salt | Base | Reactant | Product | Yield (%) | Reference |
| (iso-propyl)PPh₃Br | n-BuLi | Aldehyde 2 | Olefin 11a | 76 | google.com |
| sec-Butyltriphenylphosphonium bromide | KOtBu | 4-methyltetrahydro-2H-pyran-2-carbaldehyde | 4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran | 76 | rsc.org |
Furthermore, quaternary phosphonium salts have been investigated as stabilizers for the formation of palladium nanoparticles (PdNPs). researchgate.netrsc.org These stabilized nanoparticles are highly effective catalysts for cross-coupling reactions such as the Suzuki reaction. The phosphonium salt prevents the agglomeration and precipitation of the nanoparticles, maintaining their catalytic activity. While this research used sterically hindered alkyl(tri-tert-butyl)phosphonium salts, it highlights a broader application for phosphonium salts, including this compound, as precursors or stabilizers in the preparation of advanced, catalytically active nanomaterials. researchgate.netrsc.org
Ligand Precursors in Metal-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck)
In the domain of metal-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are crucial for stabilizing the metal center and modulating its reactivity. Quaternary phosphonium salts can serve as precursors to these essential phosphine ligands. While not as direct as using the phosphine itself, under certain reaction conditions, particularly at elevated temperatures, a phosphonium salt can undergo decomposition or transformation to generate the corresponding phosphine in situ.
More directly, phosphonium salts are precursors to phosphonium ylides, which themselves can act as ligands for transition metals. A recent study detailed the synthesis of a new series of phosphonium chlorides that serve as ligand precursors for the preparation of novel palladalactams. nih.gov These palladium complexes showed promising catalytic activity in the Mizoroki-Heck coupling reaction between aryl chlorides and alkenes. nih.gov The electronic and steric properties of the resulting catalyst could be tuned by varying the phosphine used to generate the initial phosphonium salt. nih.gov
The stability of the palladium-ligand bond is critical in Mizoroki-Heck reactions, which often require high temperatures. nih.gov The use of phosphonium salt-derived ligands can lead to robust catalysts that prevent ligand dissociation and deactivation of the metal center.
Spectroscopic and Computational Characterization of 2 Butyl Triphenylphosphonium Bromide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and determining the precise three-dimensional arrangement of atoms in (2-Butyl)triphenylphosphonium bromide. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic compounds, providing detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy collectively offer a comprehensive picture of its structure.
While specific experimental spectra for this compound are not widely available, the expected chemical shifts and coupling patterns can be predicted based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the sec-butyl group and the triphenylphosphine (B44618) moiety.
Phenyl Protons: The protons on the three phenyl rings are expected to appear in the aromatic region, typically between 7.5 and 8.0 ppm, as complex multiplets due to coupling with each other and with the phosphorus atom.
sec-Butyl Protons: The methine proton (CH) attached to the phosphorus atom would likely appear as a multiplet due to coupling with the adjacent methyl and methylene protons, as well as the ³¹P nucleus. The methylene (CH₂) and terminal methyl (CH₃) protons of the ethyl group, and the methyl (CH₃) protons of the sec-butyl group would resonate at higher field (lower ppm values), with their chemical shifts and splitting patterns dictated by their proximity to the phosphonium (B103445) center and neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Phenyl Carbons: The carbons of the phenyl rings are expected to show several signals in the range of 110-140 ppm. The ipso-carbon (the one directly attached to phosphorus) would appear as a doublet due to one-bond coupling with the ³¹P nucleus.
sec-Butyl Carbons: The four carbon atoms of the sec-butyl group would give rise to distinct signals in the aliphatic region of the spectrum. The carbon atom directly bonded to the phosphorus would be significantly deshielded and show a large one-bond coupling constant (¹J P-C).
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. huji.ac.iltrilinkbiotech.com As a phosphorus-31 nucleus is the only stable isotope of phosphorus, ³¹P NMR is a direct and effective characterization method. libretexts.org For tetracoordinate phosphonium salts like this compound, a single resonance is expected. The chemical shift for alkyltriphenylphosphonium salts typically falls in the range of +20 to +40 ppm (relative to 85% H₃PO₄). ucsb.edu The exact chemical shift would be sensitive to the nature of the alkyl substituent.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
|---|---|---|---|---|
| ¹H | Phenyl-H | ~7.5 - 8.0 | Multiplet | J(H-H), J(P-H) |
| ¹H | P-CH | ~3.5 - 4.5 | Multiplet | J(H-H), J(P-H) |
| ¹H | CH₂ | ~1.5 - 2.0 | Multiplet | J(H-H) |
| ¹H | CH-CH₃ | ~1.2 - 1.6 | Doublet | J(H-H) |
| ¹H | CH₂-CH₃ | ~0.9 - 1.2 | Triplet | J(H-H) |
| ¹³C | Phenyl (ipso) | ~115 - 120 | Doublet | ¹J(P-C) ~80-100 |
| ¹³C | Phenyl (o, m, p) | ~128 - 135 | Doublets/Singlets | J(P-C) |
| ¹³C | P-CH | ~30 - 40 | Doublet | ¹J(P-C) ~45-55 |
| ¹³C | CH₂ | ~25 - 30 | Singlet | |
| ¹³C | CH-CH₃ | ~10 - 15 | Singlet | |
| ¹³C | CH₂-CH₃ | ~10 - 15 | Singlet | |
| ³¹P | P⁺ | ~+25 - +35 | Singlet (proton decoupled) |
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Aromatic C-H Stretching: Vibrations of the C-H bonds in the phenyl groups typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the sec-butyl group are expected just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl rings gives rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
P-Phenyl Vibration: A characteristic sharp band around 1440 cm⁻¹ is indicative of the P-C bond in triphenylphosphine derivatives.
C-H Bending: Bending vibrations for the alkyl group will appear in the 1470-1370 cm⁻¹ range.
Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of absorptions, including C-C stretching and various bending and rocking vibrations, which are unique to the molecule as a whole. The C-Br stretch of the bromide counter-ion is not typically observed as it is an ionic bond.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (sec-Butyl) |
| ~1585, ~1480, ~1435 | C=C Stretch | Aromatic Ring |
| ~1440 | P-C Vibration | P-Phenyl |
| ~1110 | P-C Stretch | P-Phenyl |
| ~720, ~690 | C-H Out-of-plane Bend | Monosubstituted Phenyl |
Although a crystal structure for this compound is not available in the searched literature, a study on its isomer, n-butyltriphenylphosphonium bromide, has been reported. nih.govnih.gov In the solid state of the n-butyl isomer, the phosphorus atom adopts a distorted tetrahedral geometry, with the three phenyl rings and the n-butyl chain arranged around it. The bromide ion is located in the crystal lattice to balance the positive charge of the phosphonium cation.
A crystallographic study of this compound would be expected to show a similar tetrahedral geometry around the phosphorus atom. Key points of interest would be the precise C-P-C bond angles, the torsion angles of the phenyl rings, and the conformation of the sec-butyl group. Intermolecular interactions, such as C-H···Br hydrogen bonds between the cation and the bromide anion, would also be elucidated.
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing pre-charged, polar molecules like phosphonium salts.
In an ESI-MS experiment, this compound would be expected to show a prominent peak corresponding to the (2-Butyl)triphenylphosphonium cation [C₂₂H₂₄P]⁺. The m/z value for this cation would be approximately 319.16. The bromide anion is generally not observed in positive ion mode ESI-MS.
Tandem mass spectrometry (MS/MS) could be used to further probe the structure of the cation. Collision-induced dissociation (CID) would likely lead to fragmentation of the cation, with potential fragmentation pathways including the loss of the sec-butyl group as a neutral species or the loss of benzene from the triphenylphosphine moiety. nih.govacs.org
Computational Studies on Phosphonium Salts and Ylides
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data by providing insights into the geometric and electronic structures of molecules.
DFT calculations can be employed to model various properties of this compound and its corresponding ylide.
Geometry Optimization: DFT methods can be used to calculate the lowest energy conformation (the most stable three-dimensional structure) of the (2-Butyl)triphenylphosphonium cation. uctm.eduresearchgate.netarxiv.org This would provide theoretical values for bond lengths and angles that can be compared with experimental data if it were available. For instance, calculations on similar phosphonium salts have been used to understand the influence of different alkyl groups on the molecular geometry.
Electronic Structure Analysis: DFT can provide a detailed picture of the electron distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity of the compound. For the corresponding phosphonium ylide, formed by deprotonation of the α-carbon, DFT calculations are particularly valuable for understanding the nature of the P=C bond and the charge distribution between the phosphorus and carbon atoms. rsc.org
Spectroscopic Prediction: DFT calculations can be used to predict spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared to an experimental IR spectrum to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated, which can be a valuable tool for assigning peaks in experimental ¹H, ¹³C, and ³¹P NMR spectra.
Reaction Mechanisms: For reactions involving phosphonium salts and their ylides, such as the Wittig reaction, DFT is extensively used to map out the potential energy surface of the reaction. This allows for the calculation of activation energies and the determination of the most likely reaction pathways, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) Calculations
Exploration of Reaction Mechanisms and Transition States
This compound is primarily used to generate the corresponding phosphonium ylide, sec-butylidenetriphenylphosphorane, through deprotonation. This ylide is a key intermediate in the Wittig olefination reaction, which converts aldehydes and ketones into alkenes. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Wittig reaction. acs.orgnih.govfigshare.com
The ylide derived from this compound is classified as a "non-stabilized" ylide because the alkyl group (sec-butyl) does not offer significant resonance or inductive stabilization to the carbanion. For such non-stabilized ylides, the salt-free Wittig reaction mechanism is widely accepted to proceed through a concerted, asynchronous [2+2] cycloaddition pathway. wikipedia.org This involves the direct formation of a four-membered ring intermediate, known as an oxaphosphetane, from the reaction of the ylide with a carbonyl compound. acs.orgacs.orgresearchgate.net
Computational studies on analogous non-stabilized ylides reacting with aldehydes show that the transition state (TS) leading to the oxaphosphetane is the rate-determining and stereochemistry-determining step. acs.orgresearchgate.net These studies reveal that the transition state leading to a cis-oxaphosphetane is generally lower in energy than the transition state leading to the trans-oxaphosphetane. acs.org The geometry of this transition state is typically described as a puckered, non-planar structure, which minimizes steric interactions between the substituents on the ylide and the carbonyl compound. nih.govacs.org
The reaction pathway can be summarized as follows:
[2+2] Cycloaddition: The ylide attacks the carbonyl carbon, leading to a puckered transition state. For non-stabilized ylides like that from this compound, the kinetic product is the syn (or cis) oxaphosphetane.
While specific transition state energies for the (2-butyl)triphenylphosphonium-derived ylide are not prominently available in the literature, data from similar non-stabilized ylides provide a reliable model for its reactivity.
| Reaction Step | Intermediate/Transition State | Key Computational Finding |
| Ylide + Aldehyde | Puckered cis Transition State | Kinetically favored due to minimized 1,2 and 1,3 steric interactions. acs.orgresearchgate.net |
| Formation of Intermediate | cis-Oxaphosphetane | Formed rapidly and irreversibly under salt-free conditions. |
| Decomposition | [2+2] Cycloreversion | Stereospecific elimination leading to the (Z)-alkene. |
Prediction and Understanding of Stereoselectivity
The stereochemical outcome of the Wittig reaction is a direct consequence of the reaction mechanism and the stability of the ylide. For non-stabilized ylides, such as that derived from this compound, the reaction with aldehydes is typically highly (Z)-selective, meaning it predominantly forms the cis-alkene. wikipedia.orgchemtube3d.com
Computational studies have provided a robust framework for understanding this selectivity. The origin of (Z)-selectivity lies in the kinetically controlled formation of the oxaphosphetane intermediate. researchgate.netresearchgate.net The transition state leading to the cis-oxaphosphetane is favored because it adopts a puckered geometry that best accommodates the bulky triphenylphosphine group and the substituents from both the ylide and the aldehyde, minimizing steric repulsion. acs.org
The key factors influencing stereoselectivity, as revealed by computational models of analogous systems, are:
Ylide Type: Non-stabilized ylides (alkyl substituents) favor (Z)-alkene formation. wikipedia.org
Transition State Geometry: The lowest energy pathway proceeds through a puckered cis transition state. acs.org
Kinetic Control: The reaction is typically irreversible under salt-free conditions, so the product distribution is determined by the relative energies of the competing transition states. nih.gov
In contrast, stabilized ylides (e.g., those with adjacent ester or ketone groups) typically yield (E)-alkenes. Computational analyses show this is due to a different set of controlling factors in the transition state, including dipole-dipole interactions that favor a planar trans transition state geometry. researchgate.netresearchgate.net For the ylide derived from this compound, these stabilizing factors are absent, and high (Z)-selectivity is the predicted outcome in reactions with unhindered aldehydes.
| Ylide Type | Substituent on Ylidic Carbon | Controlling Factors in TS | Predicted Alkene Geometry |
| Non-stabilized | Alkyl (e.g., sec-butyl) | Steric Interactions | (Z)-alkene wikipedia.org |
| Semi-stabilized | Aryl | Steric and Electronic Balance | Mixture of (E) and (Z) |
| Stabilized | Ester, Ketone, etc. | Dipole-Dipole Interactions | (E)-alkene researchgate.net |
Analysis of Electronic Structure, Bonding, and Reactivity (e.g., HOMO-LUMO, Wiberg Bond Indices)
The electronic structure of the (2-butyl)triphenylphosphonium cation dictates its fundamental properties and reactivity. Computational methods like DFT are used to analyze molecular orbitals and bonding characteristics.
Upon deprotonation to form the ylide, the electronic structure changes dramatically. The HOMO of the ylide becomes localized on the negatively charged ylidic carbon, making it highly nucleophilic. The HOMO-LUMO gap of the ylide is significantly smaller than that of the parent phosphonium salt, reflecting its much higher reactivity. rsc.org
Wiberg Bond Indices (WBI): WBI is a measure of bond order calculated from Natural Bond Orbital (NBO) analysis. For the (2-butyl)triphenylphosphonium cation, the P-C bonds are expected to have WBIs consistent with single bonds. The crucial insight from WBI comes from analyzing the P=C bond of the corresponding ylide. Computational studies on phosphorus ylides show that despite the common depiction of a P=C double bond (the ylene form), the WBI is significantly less than 2. nih.gov This indicates that the bond has substantial single-bond character and supports the zwitterionic ylide resonance structure (Ph₃P⁺–C⁻HR), where a negative charge is localized on the carbon. rsc.orgnih.gov This high charge localization on the carbon atom is responsible for the ylide's strong nucleophilicity.
| Parameter | (2-Butyl)triphenylphosphonium Cation | sec-Butylidenetriphenylphosphorane (Ylide) |
| HOMO Location | Phenyl rings, P-C bonds | Ylidic Carbon |
| HOMO-LUMO Gap | Large (High Stability) | Small (High Reactivity) |
| WBI of P-C(sec-butyl) | ~1.0 (Single Bond) | < 2.0 (Significant Ionic Character) nih.gov |
Intermolecular Interactions and Stabilization in Solid State and Solution
The interactions of the (2-butyl)triphenylphosphonium cation with its bromide counter-ion and surrounding solvent molecules are critical to its behavior in both the solid state and in solution.
Solid State: In the crystalline state, the packing of this compound is governed by a combination of electrostatic forces and weaker intermolecular interactions. The primary interaction is the electrostatic attraction between the positively charged phosphonium center and the bromide anion. Additionally, numerous C–H···Br hydrogen bonds involving the phenyl and alkyl hydrogens help to stabilize the crystal lattice. The bulky triphenylphosphine groups often arrange in a propeller-like conformation, and their packing is influenced by C–H···π interactions between adjacent cations. Hirshfeld surface analysis of similar phosphonium salts has been used to quantitatively examine these interactions, confirming that hydrogen bonding is a dominant contributor to the stabilization of the crystal structure. dntb.gov.ua
Solution: In solution, the salt dissociates into the (2-butyl)triphenylphosphonium cation and the bromide anion, both of which become solvated. The nature of the solvent plays a critical role.
Polar Protic Solvents (e.g., water, ethanol): Strong solvation of the bromide anion occurs via hydrogen bonding. The large, relatively nonpolar phosphonium cation is less effectively solvated, and its behavior can be influenced by hydrophobic interactions.
Polar Aprotic Solvents (e.g., THF, DCM): These solvents are common for Wittig reactions. They can solvate the cation through dipole-dipole interactions, but the "naked" bromide anion is less stabilized. This can influence the reactivity of the subsequently formed ylide. Computational studies on the solvation of phosphonium-based ionic liquids have shown that cations and anions can form distinct nanodomains and that the conformation of the alkyl chains is influenced by intermolecular forces. rsc.org
Molecular Dynamics Simulations and Other Computational Methods
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique offers powerful tools for understanding the dynamic behavior of such salts in solution. MD simulations model the movement of atoms and molecules over time, providing insights into properties that are not accessible from static calculations. nsf.gov
For a system like this compound in a solvent, MD simulations could be employed to:
Analyze Solvation Structure: Determine the radial distribution functions of solvent molecules around the cation and anion, revealing the structure and extent of the solvation shells.
Study Ion Pairing: Investigate the formation of contact ion pairs versus solvent-separated ion pairs in different solvents, which can impact reactivity.
Determine Transport Properties: Calculate properties such as diffusion coefficients and ionic conductivity, which are relevant for applications in areas like phase-transfer catalysis or as ionic liquids.
Explore Conformational Dynamics: Analyze the rotational and conformational flexibility of the sec-butyl group and the phenyl rings in solution.
MD simulations of other phosphonium ionic liquids have been used to successfully predict physical properties like density and viscosity and to understand how the structure of the alkyl chains affects the organization of the liquid. nsf.govucl.ac.uk Such studies provide a blueprint for how MD could be applied to this compound to gain a deeper understanding of its behavior in the condensed phase.
Advanced Research Directions and Future Perspectives of 2 Butyl Triphenylphosphonium Bromide Research
Development of Novel Phosphonium (B103445) Salt-Based Catalysts
The development of new phosphonium salt catalysts is a vibrant area of research, aiming to create catalysts with higher efficiency, selectivity, and broader applicability than existing systems. Current efforts are centered on the rational design of catalysts with specific structural features to control their chemical behavior.
Chiral phosphonium salt catalysis has emerged as a powerful strategy for the stereoselective synthesis of optically active molecules. bohrium.comresearchgate.net The design of novel chiral phosphonium salts is a key focus, with researchers exploring unique molecular backbones and functional groups to induce high levels of enantioselectivity in a variety of chemical transformations. These catalysts are particularly prominent in asymmetric phase-transfer catalysis. alfachemic.com
Key design strategies include:
Incorporation of Multiple Hydrogen-Bonding Sites: Creating catalysts with multiple hydrogen-bonding donors, such as those found in peptide-mimic phosphonium salts, allows for synergistic substrate preorganization. This enhanced organization through non-covalent interactions can lead to superior stereochemical control in reactions like aza-Darzens reactions and various cycloadditions. acs.org
Development of Unique Chiral Scaffolds: Researchers are moving beyond simple chiral substituents to develop complex and rigid backbones, such as P-spiro rings and binaphthyl derivatives. These scaffolds provide a well-defined chiral environment around the active phosphonium center, which is crucial for effective stereocontrol in reactions including alkylations, Michael additions, and Mannich reactions.
Bio-inspired Catalysis: Drawing inspiration from enzymes, scientists are developing peptide–phosphonium salt (PPS) catalysts. These systems combine the phase-transfer activity of the phosphonium cation with the ordered structure of peptide scaffolds, creating enzyme-like catalytic pockets that enhance both stereoselectivity and reaction efficiency. acs.org
The table below summarizes representative chiral phosphonium salt applications in enantioselective synthesis.
| Catalyst Type | Reaction | Key Feature | Reference |
| Peptide-Mimic Phosphonium Salts | Asymmetric Annulations | Multiple hydrogen-bonding donors for substrate preorganization. | acs.org |
| P-Spiro Tetraaminophosphonium Salts | Asymmetric Henry Reaction | Rigid chiral backbone for high stereocontrol. | |
| Binaphthyl-Derived Quaternary Phosphonium Salts | Asymmetric Amination of β-Ketoesters | C₂-symmetric chiral environment. | alfachemic.com |
| Amino-Phosphonium Salts | Enantioselective Recognition | Used for recognizing chiral compounds like carboxylic acids and amines. | nih.gov |
To enhance catalytic activity and efficiency, researchers are developing multi-site phase-transfer catalysts (MPTCs) built upon phosphonium scaffolds. Unlike traditional single-site catalysts, MPTCs possess multiple cationic phosphonium centers within a single molecule. This design can lead to significantly higher reaction rates and yields. researchgate.net
A notable example is benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide, an MPTC containing three active phosphonium sites. This catalyst has demonstrated privileged activity in C-alkylation reactions compared to commercially available single-site catalysts, proving effective even at low concentrations. researchgate.net Another approach involves grafting bicipital (two-headed) tetraarylphosphonium salts onto a silica (B1680970) gel support. Such systems have shown unusually high rate enhancements in nucleophilic substitution reactions, suggesting a cooperative effect between the adjacent phosphonium centers. rsc.org The primary advantage of MPTCs is their ability to transfer a greater number of anions from an aqueous phase to an organic phase, thereby accelerating the reaction. researchgate.net
Exploration of New Synthetic Applications and Transformations
While (2-Butyl)triphenylphosphonium bromide is well-established in reactions like the Wittig olefination, ongoing research seeks to broaden its utility in more complex and emerging synthetic transformations. cymitquimica.com Its stability and versatility make it a candidate for a wide array of applications in organic chemistry and materials science. cymitquimica.comvestachem.com
The synthesis of complex natural products often requires robust and selective chemical reactions. Phosphonium salts, as precursors to Wittig reagents, are instrumental in constructing key carbon-carbon double bonds found in many natural product skeletons. moneidechem.com Advanced strategies aim to integrate phosphonium-based methodologies more deeply into the synthesis of intricate molecular architectures.
One area of exploration is the synthesis of natural product hybrids, where phosphonium-containing moieties are conjugated to natural product scaffolds. chimia.ch For example, triphenylphosphonium (TPP) derivatives of natural allylpolyalkoxybenzenes have been synthesized to create novel compounds with potential antiproliferative activity. acs.org This approach combines the structural features of a natural product with the chemical properties of the TPP cation. The synthesis often involves hydroboration of the natural product's allyl group, conversion to an alkyl halide, and subsequent reaction with triphenylphosphine (B44618) to form the target phosphonium salt. acs.org Such strategies are part of a broader effort to streamline the discovery of bioactive molecules by creating analogues of natural products. nih.gov
The application of this compound and related salts is being extended to novel and environmentally significant reaction types. These emerging applications leverage the compound's properties as a phase-transfer catalyst (PTC) or as a stable ionic liquid.
Recent research highlights its use in:
Ultrasound-Assisted Oxidative Desulfurization (UAODS): Butyltriphenylphosphonium bromide has been shown to be an effective catalyst for removing sulfur compounds like dibenzothiophene from fuel. researchgate.net In this process, the phosphonium salt acts as both a phase-transfer catalyst and an extractant, facilitating the oxidation of sulfur compounds to more polar sulfones that can be easily removed. researchgate.net
Cycloaddition Reactions: While less common, fluorinated quaternary phosphonium salts have been reported to catalyze the cycloaddition of an acetal to an activated imine, demonstrating the potential for these catalysts in constructing cyclic systems. alfachemic.com
Cross-Coupling Reactions: Palladium complexes stabilized by phosphonium salt ligands have been developed as efficient catalysts for Suzuki cross-coupling and the amination of aryl halides, expanding the toolbox for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net
Fundamental Mechanistic Insights through Advanced Techniques
A deeper understanding of how phosphonium salt catalysts function at a molecular level is crucial for the design of next-generation systems. Advanced analytical and computational techniques are being employed to elucidate reaction mechanisms, identify transient intermediates, and map out catalytic cycles.
In situ and operando techniques, which allow for the study of catalysts under actual reaction conditions, are providing unprecedented insights. researchgate.net Techniques such as in situ spectroscopy (e.g., X-ray absorption, NMR) can track the chemical state of the catalyst and identify short-lived intermediates that are critical to the reaction pathway. researchgate.net
For reactions involving phosphonium species, specific areas of mechanistic investigation include:
Kinetics and Intermediate Formation: Studies on the Mitsunobu reaction, which involves phosphonium intermediates, have used kinetic experiments and NMR spectroscopy to investigate the formation of betaine and alkoxyphosphonium species. nih.gov
Photoredox Catalysis: The mechanism of light-driven activation of related phosphorus compounds has been scrutinized using emission quenching and transient absorption techniques. These methods help to understand the electron transfer processes between the photocatalyst, electron donors, and the phosphorus-containing substrate. nih.gov
Computational Modeling: Theoretical calculations are used to complement experimental data, providing insights into the structure of transition states and the energetics of different reaction pathways. This can help explain the high selectivity observed with certain chiral phosphonium catalysts. nih.gov
By combining these advanced techniques, researchers can build a comprehensive picture of the catalytic process, paving the way for the rational design of more efficient and selective catalysts based on the this compound scaffold.
Sustainable and Eco-Friendly Applications of this compound Research
This compound, a quaternary phosphonium salt, is part of a class of compounds recognized for their utility in developing more sustainable and environmentally friendly chemical processes. Their inherent properties, such as thermal stability, low vapor pressure, and recyclability, position them as valuable tools in green chemistry. The applications of phosphonium salts, including this compound, are geared towards reducing waste, minimizing the use of hazardous organic solvents, and improving reaction efficiency under milder conditions.
One of the key areas where these compounds contribute to eco-friendly practices is in phase-transfer catalysis (PTC). Phase-transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This approach can eliminate the need for expensive, and often toxic, organic solvents that are required to bring reactants into a single phase. By enabling the use of water as a solvent, phosphonium salt catalysts align with the principles of green chemistry.
A specific application highlighting the sustainable utility of a related compound, butyltriphenylphosphonium bromide, is in the ultrasound-assisted oxidative desulfurization (UAODS) of fuel. In this process, the phosphonium salt acts as both a phase-transfer catalyst and an extractant to remove sulfur compounds from model fuel. The use of ultrasound enhances the efficiency of mass transfer between the phases, and the catalyst can be recycled and regenerated after the reaction, demonstrating a circular approach. Research in this area has shown significant desulfurization efficiency in a short amount of time under moderate temperatures.
Furthermore, the broader class of phosphonium ionic liquids has been explored for the chemical recycling of post-consumer poly(lactic acid) (PLA), a common biodegradable plastic. These ionic liquids can act as active solvents to convert PLA waste into valuable chemical building blocks like acrylic acid or lactide, offering a circular economy solution and preventing the generation of CO2 that occurs during biodegradation.
Waste Minimization and Catalyst Recycling Strategies
A critical aspect of sustainable chemistry is the ability to minimize waste and recycle catalysts to reduce both environmental impact and cost. Research concerning this compound and related phosphonium compounds has actively addressed these challenges.
Catalyst Recycling: The direct recycling of the catalyst is a primary strategy for waste minimization. In applications like the UAODS process, butyltriphenylphosphonium bromide has been successfully recovered, regenerated, and reused for multiple cycles without a significant loss of efficiency. Similarly, other phosphonium-based ionic liquids used as catalysts and extractants have been designed for recyclability. Methods for recovery often depend on the properties of the ionic liquid and the reaction mixture, and can include techniques like distillation or extraction. For instance, the non-volatility of ionic liquids allows for the removal of volatile products via vacuum distillation.
Another innovative approach involves anchoring the catalyst to a polymer support. This heterogenization of the catalyst, such as in the case of polymeric bis(triphenylphosphine)iminium chloride (PPNCl), allows for easy separation from the reaction mixture by simple precipitation. The recovered polymer-supported catalyst can then be reused, maintaining its catalytic activity over several cycles.
Several methods for TPPO recycling have been developed:
Chemical Reduction: Various reagents can reduce TPPO back to triphenylphosphine. This includes methods using oxalyl chloride followed by reduction with LiAlH₄, or using reducing agents like hexachlorodisilane. An industrial process developed by BASF also follows a two-step chlorination/reduction sequence. Other approaches utilize silicon powder as a cheap and readily available reducing agent.
Physical Separation: TPPO can sometimes be removed from reaction mixtures through physical methods. This can involve slurrying the mixture in an optimized solvent system to facilitate separation by filtration, a technique that has been applied successfully on a multi-kilogram scale.
Complexation and Precipitation: Another strategy involves the formation of insoluble adducts. Lewis acids like MgCl₂ and ZnCl₂ can form complexes with TPPO that are insoluble in solvents like toluene (B28343) or ethyl acetate, allowing for their removal. Anhydrous calcium bromide has also been shown to be highly efficient for removing TPPO from THF solutions.
Acid-Base Extraction: A patented method describes dissolving waste slag containing TPPO and triphenylphosphine in an organic solvent, followed by the addition of concentrated sulfuric acid. This protonates the triphenylphosphine, making it soluble in the aqueous acidic phase, while the TPPO remains in the organic phase, allowing for their separation. This method reports high recovery rates for both compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
